2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol
Description
2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a phenyl group and an ethanol moiety
Properties
IUPAC Name |
2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-22-13-14-24(17-21(22)12-15-25)16-18-8-10-20(11-9-18)23(2)19-6-4-3-5-7-19/h3-11,21,25H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVACGURDWMTGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=C(C=C2)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol typically involves multiple steps. One common approach is the nucleophilic substitution reaction where an appropriate piperazine derivative is reacted with a benzyl halide derivative under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield acetaldehyde or acetic acid, while nitration of the aromatic ring can produce nitro derivatives .
Scientific Research Applications
2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ethanol moiety can participate in hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The presence of the ethanol moiety in 2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol provides unique chemical properties, such as increased solubility in polar solvents and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
